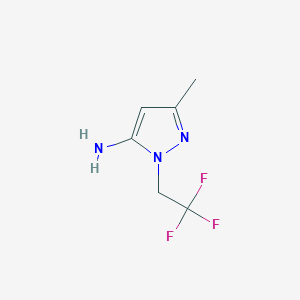

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

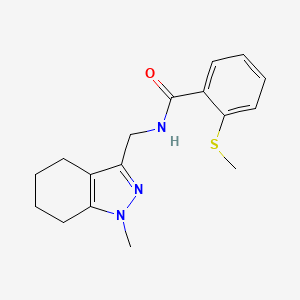

The compound “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a trifluoroethyl group attached to one of the nitrogen atoms and a methyl group attached to the carbon atom at the 3-position of the pyrazole ring .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cycloadditions . The specific reactions that “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine” can undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the trifluoroethyl group in “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine” would likely make the compound more lipophilic and less polar, which could affect its solubility and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Characterization of Pyrazole Derivatives Research highlights the synthesis and characterization of pyrazole derivatives, including their crystal structures and biological activities. The study discusses the synthesis of compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid, and others through reactions of hydroxymethyl pyrazole derivatives with primary amines. The structure of these compounds was characterized using techniques like FT-IR, UV–visible spectroscopy, and single crystal X-ray crystallography, revealing the geometric and interaction details. Additionally, the study investigated the biological activities of these compounds against breast cancer and microbes (Titi et al., 2020).

Nanomagnetic Catalysts in Pyrazolo[3,4-b]pyridines Synthesis A novel nanomagnetic catalyst with specific tags was synthesized and used for the one-pot three-component condensation reaction for synthesizing pyrazolo[3,4-b]pyridine derivatives. The catalyst showed efficiency and recyclability, marking its significance in the synthetic process of such compounds (Afsar et al., 2018).

Pyrazolo[3,4-b]pyridine Derivatives Synthesis in Ionic Liquid This research introduced an environmentally benign procedure for synthesizing a series of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. The process involved the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones in ionic liquid without any catalyst, offering advantages like easier work-up, milder conditions, and high yields (Shi et al., 2010).

Chemical Reactivity and Applications

Reactivity of Trinitropyrazole and Its Derivatives This study explores the reactivity of 3,4,5-Trinitro-1H-pyrazole and its N-Methyl derivative with various compounds. It discusses the nucleophilic substitution reactions and their regioselectivity, providing insights into the chemical behavior and potential applications of these compounds (Dalinger et al., 2013).

Inhibitory Effects of Bipyrazolic Compounds on Iron Corrosion This paper delves into the inhibitory effects of certain bipyrazole compounds on the corrosion of pure iron in acidic media. The study uses various techniques to understand the inhibition efficiencies and the behavior of these compounds, indicating their potential application in corrosion prevention (Chetouani et al., 2005).

Synthesis and Spectroscopic Studies of Schiff Bases and Cu(II) Complexes A series of novel bidentate ligands and their Cu(II) complexes were synthesized and characterized. The study provides insights into the molecular geometries, spectroscopic properties, and the interaction of these compounds with copper ions, highlighting their potential in various chemical and biological applications (Jadeja et al., 2004).

Direcciones Futuras

The study of pyrazole derivatives is a very active area of research due to their wide range of biological activities . Future research on “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action.

Propiedades

IUPAC Name |

5-methyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-4-2-5(10)12(11-4)3-6(7,8)9/h2H,3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSZZXJPTNRVQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2564639.png)

![1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2564650.png)

![(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564652.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564656.png)

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2564657.png)

![N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2564661.png)